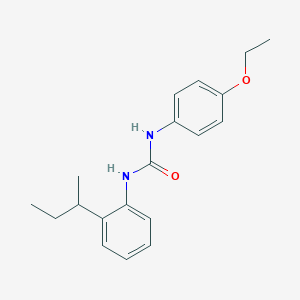![molecular formula C21H28N4O5 B4120782 N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4120782.png)
N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide
Overview
Description
N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide, also known as ADX-10059, is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that plays a key role in migraine pathophysiology. ADX-10059 has been investigated for its potential use as a treatment for migraine headaches.
Mechanism of Action
N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide is a small molecule antagonist of the CGRP receptor. CGRP is a neuropeptide that plays a key role in migraine pathophysiology. CGRP binds to the CGRP receptor, which is expressed on trigeminal nerve fibers and blood vessels in the head. This binding leads to vasodilation and the release of pro-inflammatory peptides, which contribute to migraine pain. N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide blocks the binding of CGRP to the CGRP receptor, which inhibits vasodilation and the release of pro-inflammatory peptides.
Biochemical and Physiological Effects:
N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has been shown to block CGRP-induced vasodilation and inhibit trigeminal nerve activation. This inhibition leads to a reduction in the release of pro-inflammatory peptides, which contributes to migraine pain. In clinical trials, N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has been shown to reduce the frequency and severity of migraine headaches.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has several advantages for lab experiments. It is a small molecule antagonist that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacokinetics and pharmacodynamics. However, N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide also has some limitations for lab experiments. It is a highly specific antagonist of the CGRP receptor, which limits its use in studying other neuropeptides and receptors. It also has a relatively short half-life, which may limit its efficacy in certain experimental settings.
Future Directions
There are several future directions for research on N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide. One direction is to investigate its potential use in other neuropeptide-mediated disorders, such as cluster headaches and neuropathic pain. Another direction is to investigate its efficacy in combination with other migraine treatments, such as triptans and nonsteroidal anti-inflammatory drugs. Additionally, future research could focus on developing more potent and selective CGRP receptor antagonists with longer half-lives and improved pharmacokinetic profiles.
Scientific Research Applications
N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has been investigated for its potential use as a treatment for migraine headaches. In preclinical studies, N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has been shown to block CGRP-induced vasodilation and inhibit trigeminal nerve activation. In clinical trials, N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has been shown to reduce the frequency and severity of migraine headaches.
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(3-methyl-4-nitrophenoxy)propanoylamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-12-5-17(3-4-18(12)25(28)29)30-13(2)19(26)23-24-20(27)22-21-9-14-6-15(10-21)8-16(7-14)11-21/h3-5,13-16H,6-11H2,1-2H3,(H,23,26)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYBWLUQEOJXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methyl-4-nitrophenoxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120703.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B4120711.png)
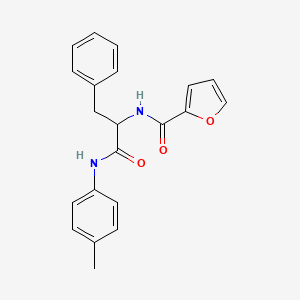

![2-fluoro-N-[(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4120756.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4120776.png)
![methyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120786.png)
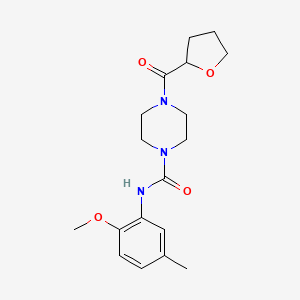
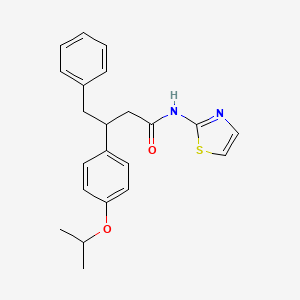

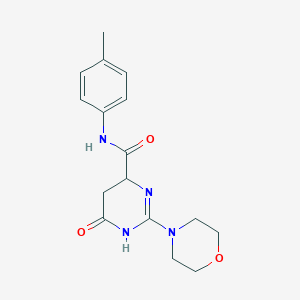
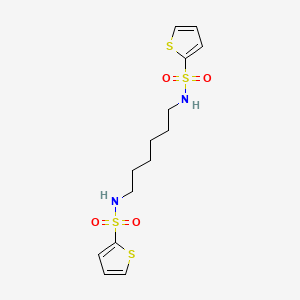
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4120823.png)
